molecular formula C18H17N7O2S B12159054 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No.: B12159054
M. Wt: 395.4 g/mol
InChI Key: IJBYQIULHHMYFM-UHFFFAOYSA-N
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Description

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a methoxy group, and a butanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H17N7O2S/c1-27-17-9-8-15-23-22-14(25(15)24-17)6-4-7-16(26)21-18-20-13(11-28-18)12-5-2-3-10-19-12/h2-3,5,8-11H,4,6-7H2,1H3,(H,20,21,26)

InChI Key

IJBYQIULHHMYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)C=C1

Origin of Product

United States

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